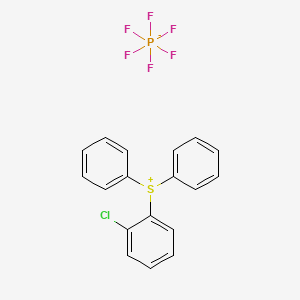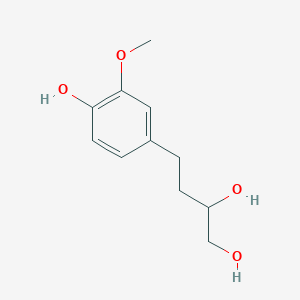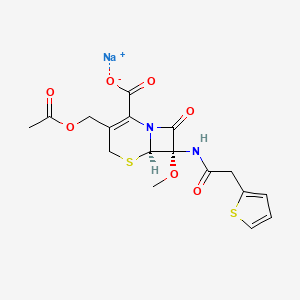
7alpha-Methoxycephalotin Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Methoxycephalotin Monosodium Salt is a chemical compound with the molecular formula C17H19N2NaO7S2 and a molecular weight of 450.46 . It is a derivative of cephalotin, a first-generation cephalosporin antibiotic. This compound is known for its enhanced stability and efficacy compared to its parent compound.
Vorbereitungsmethoden
The synthesis of 7alpha-Methoxycephalotin Monosodium Salt involves several steps, starting from cephalotin. The key synthetic route includes the methoxylation of the 7alpha position of cephalotin. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
7alpha-Methoxycephalotin Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7alpha-Methoxycephalotin Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research focuses on its efficacy and safety as an antibiotic, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 7alpha-Methoxycephalotin Monosodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
7alpha-Methoxycephalotin Monosodium Salt is unique due to its methoxy group at the 7alpha position, which enhances its stability and resistance to beta-lactamase enzymes. Similar compounds include:
Cephalotin: The parent compound, less stable and more susceptible to beta-lactamase degradation.
Cefazolin: Another first-generation cephalosporin with a different side chain, offering a different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with improved activity against Gram-negative bacteria.
Eigenschaften
Molekularformel |
C17H17N2NaO7S2 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7S2.Na/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11;/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23);/q;+1/p-1/t16-,17+;/m1./s1 |
InChI-Schlüssel |
NZZSIUCUSTZRDH-PPPUBMIESA-M |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


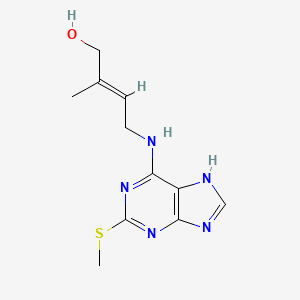
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
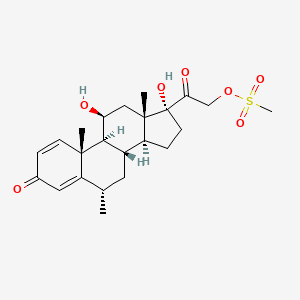
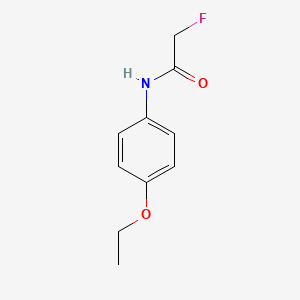
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
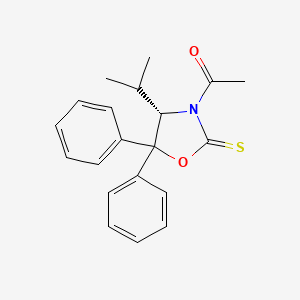
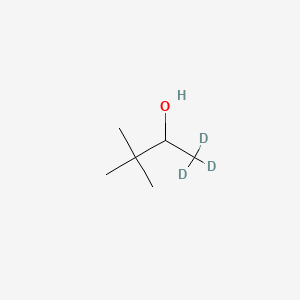
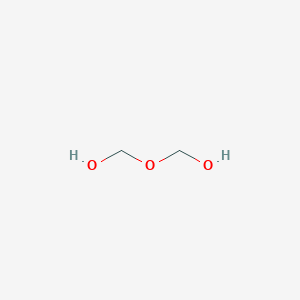
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
